molecular formula C16H18N2O3 B2547505 ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate CAS No. 1257547-16-2

ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate

Cat. No.: B2547505
CAS No.: 1257547-16-2
M. Wt: 286.331
InChI Key: SKGUZTSVAHCFKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a synthetic organic compound featuring a central acetamido group flanked by phenyl and 1H-pyrrole substituents, with an ethyl ester terminal group. Pyrrole derivatives are widely studied for their biological activity, including DNA interactions and enzyme inhibition . The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications and purification processes .

Properties

IUPAC Name

ethyl 2-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-14(19)12-17-16(20)15(18-10-6-7-11-18)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGUZTSVAHCFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate typically involves the condensation of ethyl acetoacetate with phenylacetic acid and pyrrole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product . Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate exhibits a range of biological activities that make it a candidate for further pharmacological research:

Antimicrobial Activity

Preliminary studies indicate that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Cytotoxicity

Research has demonstrated selective cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cells while sparing normal cells.

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial EffectsFound significant activity against E. coli and S. aureus with an MIC of 256 µg/mL.
Study 2CytotoxicityDemonstrated selective cytotoxicity towards human cancer cell lines, sparing normal cells.
Study 3Enzyme InhibitionIdentified as an inhibitor of acetylcholinesterase, indicating potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physical properties derived from the evidence:

Compound Name Substituents Melting Point (°C) Rf Value (Solvent Ratio) Yield (%) Key Applications/Notes
Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate (Target) Phenyl, 1H-pyrrole Not reported Not reported Not reported Potential DNA-binding agent
N-tert-butyl-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-naphthyl)acetamide (5h) 1-Naphthyl, 4-(dimethylamino)benzyl, tert-butyl 179 0.50 (n-hexane/EtOAc 1:1) 46 Exciplex studies
2-(N-(9-Anthrylmethyl)acetamido)-N-tert-butylbutanamide (5c) 9-Anthrylmethyl, tert-butyl 150 0.20 (n-hexane/EtOAc 2:1) 14 Fluorescence applications
N-(tert-butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide (5j) 1-Pyrenyl, 4-(dimethylamino)benzyl, tert-butyl 202–205 0.30 (n-hexane/EtOAc 1:1) 63 High thermal stability
Ethyl 2-(N-(tert-butoxycarbonyl)-2-(4′-methoxyphenyl)acetamido)acetate (9b) 4-Methoxyphenyl, tert-butoxycarbonyl Not reported Not reported Not reported Intermediate in Scholl-type cyclization
Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenyl-acetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate 4-Bromophenyl, tert-butylamino, phenyl Not reported Not reported Not reported Crystallographic studies

Key Observations

Substituent Effects on Physical Properties :

  • Bulky aromatic groups (e.g., pyrenyl in 5j ) correlate with higher melting points (202–205°C), likely due to enhanced π-π stacking and molecular rigidity .
  • Lower yields (e.g., 14% for 5c ) suggest synthetic challenges in introducing anthracene derivatives, possibly due to steric hindrance .

Synthetic Methodologies :

  • Chromatography with n-hexane/ethyl acetate mixtures is common for purification .
  • The target compound’s synthesis may parallel 9b , which uses esterification and amidation steps .

Functional Group Impact :

  • The tert-butyl group in analogues (5h , 5c , 5j ) improves stability during crystallization .
  • Pyrrole rings in the target compound and 9b may facilitate hydrogen bonding, as seen in crystallographic studies .

Biological and Material Applications: DNA-alkylating properties of pyrrole-carboxamide derivatives suggest the target compound could interact with nucleic acids.

Research Findings and Implications

  • Crystallography : The crystal structure of the bromophenyl analogue () reveals intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, a feature likely shared by the target compound .
  • Synthetic Challenges : Low yields in anthracene derivatives (5c ) underscore the difficulty of scaling up similar syntheses .
  • Thermal Stability : Pyrenyl-substituted 5j demonstrates exceptional thermal stability (Mp > 200°C), suggesting that the target compound’s phenyl-pyrrole system may offer moderate stability suitable for drug delivery systems .

Biological Activity

Ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is classified as a pyrrole derivative, characterized by a five-membered aromatic heterocycle. The synthesis typically involves the condensation of ethyl acetoacetate with phenylacetic acid and pyrrole under specific conditions, leading to the formation of the desired compound through cyclization processes .

Key Properties:

  • Molecular Formula: C14H15N O2
  • Molecular Weight: 229.274 g/mol
  • Melting Point: 53.5 - 56°C

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

CompoundActivityTarget Organism
Compound 21AntimicrobialMultidrug-resistant S. aureus
Ethyl derivativeAntimicrobialVarious bacteria

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. In vitro studies demonstrate that certain derivatives can reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells. Compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to others .

Case Study:
In a comparative study, various substituted pyrrole derivatives were tested against A549 cells. The results indicated that compounds with electron-donating groups on the phenyl ring significantly improved anticancer activity, reducing cell viability to as low as 61% compared to untreated controls .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to either inhibition or activation pathways that affect cellular processes, including apoptosis in cancer cells and disruption of microbial growth .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(2-phenacetamido)acetateLacks pyrrole ringDifferent activity profile
Phenylacetic acid derivativesSimilar moiety but different substituentsVaries widely in activity
Pyrrole-based compoundsVarious substituents on pyrroleDiverse biological effects

The combination of the pyrrole ring and the acetamido group in this compound may confer distinct biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)acetate?

  • Methodology : The compound can be synthesized via condensation reactions involving pyrrole derivatives and cyanoacetate esters. For example, analogous reactions have utilized N-methyl-pyrrole-2-carboxaldehyde and ethyl cyanoacetate under controlled conditions to form structurally related compounds . Key steps include selecting catalysts (e.g., acid/base) and optimizing reaction time/temperature to avoid side products like 2(1H)-pyridone derivatives.
  • Safety Note : Ensure proper handling of intermediates (e.g., aldehydes) under fume hoods, referencing GHS classifications for skin/eye irritation and respiratory hazards .

Q. How can the crystal structure of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction is critical. Orthorhombic systems (space group Pna2₁) with unit cell parameters (e.g., a = 11.307 Å, b = 19.768 Å, c = 9.713 Å) have been reported for structurally similar pyrrole-acetamido esters. Refinement using least-squares methods and Rigaku diffractometers ensures accuracy in bond angles (e.g., C–N–C ~125°) and torsional parameters .
  • Table :

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)11.307
b (Å)19.768
c (Å)9.713
V (ų)2170.9

Q. What safety protocols are essential when handling this compound?

  • Methodology : Adhere to OSHA HCS standards:

  • Use PPE (gloves, goggles) to mitigate skin/eye irritation (H315, H319) .
  • Avoid inhalation (H335) via fume hoods or respirators.
  • Store waste in labeled containers for professional disposal .

Advanced Research Questions

Q. How can computational reaction path searches improve synthetic efficiency?

  • Methodology : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict optimal conditions. For example, ICReDD’s approach combines reaction path simulations, transition-state analysis, and machine learning to narrow down solvent/catalyst systems, reducing trial-and-error experimentation . This method has reduced reaction development time by >30% in analogous heterocyclic syntheses.

Q. How to resolve contradictions between crystallographic data and DFT-optimized geometries?

  • Methodology : Perform hybrid refinements using software like Gaussian or ORCA. Compare experimental bond lengths/angles (e.g., C–N = 1.34 Å ) with computational models. Discrepancies often arise from crystal packing effects or solvent interactions. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces .

Q. What strategies optimize regioselectivity in pyrrole functionalization for derivative synthesis?

  • Methodology : Use directing groups (e.g., acetyl or benzoyl) at specific pyrrole positions to control substitution patterns. For instance, 2-(1H-pyrrol-2-yl)acetic acid derivatives are synthesized via Friedel-Crafts acylation, where steric and electronic effects dictate regioselectivity . Kinetic vs. thermodynamic control in reaction conditions (temperature, solvent polarity) further refines outcomes.

Q. How to validate biological activity mechanisms of pyrrole-acetamido derivatives?

  • Methodology : Conduct SAR studies by synthesizing analogs (e.g., varying phenyl/pyrrole substituents) and testing against target enzymes (e.g., kinases). Compare with reference compounds like indole-3-acetic acid. Use molecular docking (AutoDock Vina) to predict binding modes and correlate with in vitro IC₅₀ values .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar pyrrole derivatives: How to troubleshoot?

  • Methodology :

Purity Assessment : Verify compound purity via HPLC (>95%) to exclude impurities skewing bioassay results.

Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

Structural Confirmation : Re-analyze NMR/X-ray data to confirm regioisomer identity (e.g., 2- vs. 3-pyrrole substitution) .

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